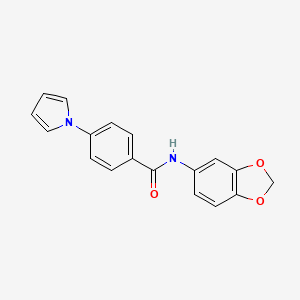![molecular formula C13H15ClNNaO3 B4905021 Sodium;6-[(2-chlorobenzoyl)amino]hexanoate](/img/structure/B4905021.png)
Sodium;6-[(2-chlorobenzoyl)amino]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;6-[(2-chlorobenzoyl)amino]hexanoate typically involves the reaction of 2-chlorobenzoyl chloride with 6-aminohexanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amino group of the hexanoic acid. The sodium ion is introduced to neutralize the resulting carboxylate group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, is common in industrial production to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Sodium;6-[(2-chlorobenzoyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Sodium;6-[(2-chlorobenzoyl)amino]hexanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Sodium;6-[(2-chlorobenzoyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Sodium 4-[(4-chlorobenzoyl)amino]benzoate: Similar structure but with a different position of the chlorine atom.
Sodium 4-[(2-chlorobenzoyl)amino]butanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Sodium;6-[(2-chlorobenzoyl)amino]hexanoate is unique due to its specific structural features, such as the position of the chlorine atom and the length of the carbon chain. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
sodium;6-[(2-chlorobenzoyl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3.Na/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17;/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHPPJCOSBBFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClNNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
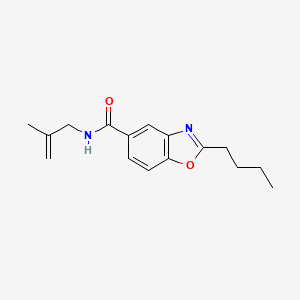
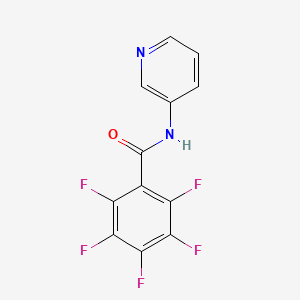

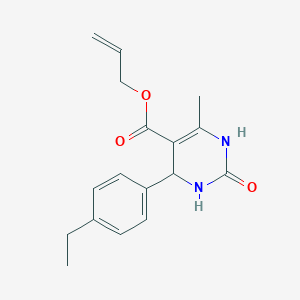
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4904979.png)
![N,N'-1,2-ethanediylbis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4904985.png)
![6-(cyclopentylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4904991.png)
![[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate](/img/structure/B4904997.png)
![2-{N-[(4-Methylphenyl)methyl]4-methylbenzenesulfonamido}-N-(prop-2-EN-1-YL)acetamide](/img/structure/B4905011.png)
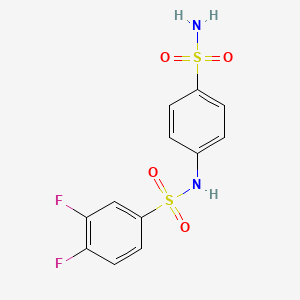
![methyl 4-{4-[(cyclopropylcarbonyl)oxy]-3-ethoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4905027.png)
![(4-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4905038.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4905041.png)
